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Compound of Interest

Compound Name: Azetidin-2-ylmethanol

Cat. No.: B112356

An In-depth Technical Guide to Azetidin-2-ylmethanol Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-ylmethanol hydrochloride is a heterocyclic organic compound featuring a strained,
four-membered azetidine ring substituted with a hydroxymethyl group. This molecule,
particularly its chiral enantiomers ((R) and (S)), serves as a valuable building block in medicinal
chemistry and organic synthesis.[1] The presence of the azetidine ring offers a unique
combination of molecular rigidity and synthetic versatility, making it an attractive scaffold in drug
discovery.[2][3] The hydrochloride salt form significantly enhances the compound's crystalline
stability and solubility in aqueous media, which is advantageous for biological testing and
formulation studies.[1]

This document provides a comprehensive overview of the known properties, experimental
methodologies, and applications of azetidin-2-ylmethanol hydrochloride, with a focus on the
(R)-enantiomer due to greater data availability.

Physicochemical Properties

The fundamental physicochemical properties of (R)-Azetidin-2-ylmethanol hydrochloride are
summarized below. While the compound is commercially available, certain experimental data
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points such as a specific melting point and quantitative solubility are not widely reported in the
literature.

Table 1: General and Physicochemical Properties of (R)-Azetidin-2-ylmethanol Hydrochloride

Property Value Reference

[(2R)-azetidin-2-
IUPAC Name . [1]
yllmethanol;hydrochloride

CAS Number 935668-80-7 [1]
Molecular Formula C4H10CINO [1]
Molecular Weight 123.58 g/mol [1][4]
Appearance White crystalline solid [1]
Melting Point Data not available

Soluble in water. The
Solubility hydrochloride salt form [1]

enhances aqueous solubility.

- Generally stable under
Stability N [1]
standard laboratory conditions.

NNJFYVAXRAPUES-
InChl Key [1]
PGMHMLKASA-N

| SMILES | OC[C@H]1CCN1.Cl [1] |

Chemical Structure, Reactivity, and Spectroscopic
Analysis
Chemical Structure and Reactivity

The structure of azetidin-2-ylmethanol hydrochloride is defined by two key features: the
strained azetidine ring and the primary alcohol functional group.
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» Azetidine Ring: The four-membered ring is conformationally constrained, which imparts a
degree of rigidity to the molecule. This ring strain also influences its reactivity, making it
susceptible to ring-opening reactions under certain conditions.[1] The nitrogen atom is
protonated in the hydrochloride salt, forming strong ionic hydrogen bonds (N*-H---Cl~) that
contribute to the compound's stability.[1]

o Hydroxymethyl Group: The -CH20H group is a versatile functional handle. It can participate
in hydrogen bonding, which is crucial for molecular interactions with biological targets like
enzymes and receptors.[1] This group can be readily oxidized to form the corresponding
aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions to
build more complex molecules.[1]

Expected Spectroscopic Properties

While specific experimental spectra for this salt are not readily available, the expected
spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data
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Technique Expected Characteristics

Signals corresponding to the
hydroxymethyl protons (-CH20H), the
methine proton at the chiral center (-CH-),
and the methylene protons of the

IH NMR - . .
azetidine ring. The protonated amine (N-
H) may appear as a broad singlet. Protons
adjacent to the nitrogen and oxygen will

be shifted downfield.

Three distinct carbon signals are expected: one

for the hydroxymethyl carbon (~60-70 ppm), one
15C NMR Y_ V _ y ( ppm)

for the chiral methine carbon (~50-60 ppm), and

one for the other ring carbon (~20-30 ppm).

Broad absorption band in the 3200-3600 cm™1
region (O-H and N-H stretching). C-H stretching

FT-IR bands around 2850-3000 cm~*. C-N and C-O
stretching bands in the fingerprint region (1000-
1300 cm™1).

| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion of the free base
[M+H]* at m/z 88.07. |

Experimental Protocols
Generalized Synthesis Workflow

The synthesis of enantiomerically pure azetidin-2-ylmethanol hydrochloride is a multi-step
process.[1] The following protocol is a generalized representation based on common synthetic
routes for azetidine derivatives.
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Step 2: Chiral Resolution

Step 1: Ring Formation

Amino Alcohol Cyclization Reaction )| views Racemate
Precursor (e.g., via activation of OH groupy

Step 3: Salt Formation
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Caption: Generalized workflow for the synthesis of (R)-Azetidin-2-ylmethanol HCI.

Methodology:

o Azetidine Ring Formation: The synthesis typically starts with an acyclic amino alcohol
precursor. The hydroxyl group is activated (e.g., by conversion to a leaving group like a
tosylate or mesylate), followed by an intramolecular nucleophilic substitution by the amine to
form the four-membered azetidine ring.

o Chiral Resolution: The resulting racemic azetidin-2-ylmethanol is resolved to isolate the
desired (R)-enantiomer. This can be achieved using techniques such as chiral
chromatography or by forming diastereomeric salts with a chiral acid, which can then be
separated by crystallization.[1]

e Hydrochloride Salt Formation: The purified (R)-azetidin-2-ylmethanol free base is dissolved
in a suitable solvent (e.g., diethyl ether or dichloromethane). A solution of hydrogen chloride
(e.g., HCl in dioxane or diethyl ether) is added, causing the hydrochloride salt to precipitate.
The resulting white solid is then collected by filtration, washed, and dried.[1][5]

Purity Analysis by High-Performance Liquid
Chromatography (HPLC)

Purity is a critical parameter for compounds intended for drug development. A general HPLC
method can be used to assess the purity of azetidin-2-ylmethanol hydrochloride.

Protocol:

o System: HPLC with UV detection.
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e Column: Areverse-phase C18 column is typically suitable.

» Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like
0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

o Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
e Flow Rate: 1.0 mL/min.

o Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong
chromophore.

o Sample Preparation: The hydrochloride salt is dissolved in the initial mobile phase or water
to a known concentration (e.g., 1 mg/mL).

e Analysis: The retention time is recorded, and the peak area is used to calculate purity as a
percentage of the total integrated peak area.

Biological Activity and Applications in Drug
Development

Azetidine-containing scaffolds are of significant interest in pharmacology due to their diverse
biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory
properties.[2] Azetidin-2-yImethanol hydrochloride serves as a key chiral building block for
incorporating this valuable motif into larger, more complex drug candidates.[1]

The compound's utility stems from its ability to:

 Introduce 3D Complexity: The non-planar, rigid azetidine ring helps to create molecules with
well-defined three-dimensional shapes, which can lead to improved binding affinity and
selectivity for biological targets.

» Serve as a Proline Mimic: In some contexts, the azetidine ring can act as a constrained
analog of proline, an amino acid often found in the active sites of enzymes.

e Act as a Versatile Synthetic Intermediate: The hydroxymethyl group allows for
straightforward linkage to other parts of a target molecule.[1]
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The diagram below illustrates the logical flow of using this compound in a drug discovery
program.

Azetidin-2-ylmethanol HCI
(Chiral Building Block)

Chemical Synthesis
(Coupling, Functionalization)

Compound Library
(Novel Chemical Entities)

High-Throughput Screening
(HTS)

Hit Identification

Lead Optimization
(SAR Studies)

Preclinical Candidate

Click to download full resolution via product page

Caption: Role of Azetidin-2-ylmethanol HCI in a typical drug discovery pipeline.

Conclusion

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b112356?utm_src=pdf-body-img
https://www.benchchem.com/product/b112356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Azetidin-2-ylmethanol hydrochloride is a foundational chemical entity for advanced organic
synthesis and pharmaceutical research. Its defined stereochemistry, structural rigidity, and
synthetic tractability make it an ideal starting point for the development of novel therapeutics.
While some physical properties require further experimental determination, the established
synthetic routes and clear potential in medicinal chemistry underscore its importance for
researchers aiming to explore new chemical space and design next-generation drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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